2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride
CAS No.: 3167-06-4
Cat. No.: VC8021271
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3167-06-4 |
---|---|
Molecular Formula | C10H16ClNO2 |
Molecular Weight | 217.69 g/mol |
IUPAC Name | 2-(2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-5-10(13-2)8(9)6-7-11;/h3-5H,6-7,11H2,1-2H3;1H |
Standard InChI Key | FZPYNVOENQIUDB-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC=C1)OC)CCN.Cl |
Canonical SMILES | COC1=C(C(=CC=C1)OC)CCN.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name is 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride, with systematic identifiers including:
The hydrochloride salt forms via protonation of the primary amine group in 2-(2,6-dimethoxyphenoxy)ethanamine (CAS 3167-06-4), enhancing its aqueous solubility compared to the free base .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆ClNO₃ |
Molecular Weight | 233.69 g/mol |
Parent Compound (CID) | 432202 |
XLogP3 (Lipophilicity) | 1.2 (estimated) |
Hydrogen Bond Donors | 2 (amine, HCl) |
Hydrogen Bond Acceptors | 4 (3 ether O, 1 amine N) |
Structural Features
The molecule comprises:
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A 2,6-dimethoxyphenoxy group providing steric bulk and electron-donating effects.
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A two-carbon ethylamine chain linking the aromatic ring to the protonated amine.
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Methoxy substituents at the 2 and 6 positions, which increase lipophilicity and may influence receptor binding .
The 3D conformation reveals a planar aromatic ring with methoxy groups ortho to the ether oxygen, creating a sterically hindered environment that could impact intermolecular interactions .
Synthesis and Industrial Production
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | 2,6-Dimethoxyphenol, K₂CO₃, DMF | Nucleophilic substitution |
2 | HCl (gaseous or aqueous) | Protonation of amine |
Industrial Considerations
Scale-up production would require:
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Continuous Flow Reactors: To optimize yield and purity.
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Crystallization: For purification, given the hydrochloride’s propensity to form stable crystals .
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Quality Control: HPLC or NMR to verify purity (>95%), as indicated by commercial suppliers .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C ether), and ~2850 cm⁻¹ (C-H of methoxy) .
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NMR (Predicted):
Compound | Target | IC₅₀ (µM) | Notes |
---|---|---|---|
Mexiletine | Voltage-gated Na⁺ | 28 | Antiarrhythmic drug |
2-(2,6-Dimethoxyphenyl)ethanamine | Theoretical Na⁺ | N/A | Structural similarity |
Research Applications
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